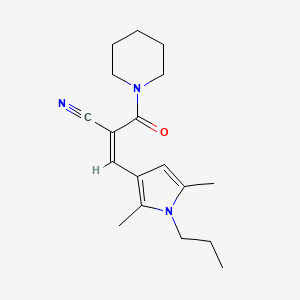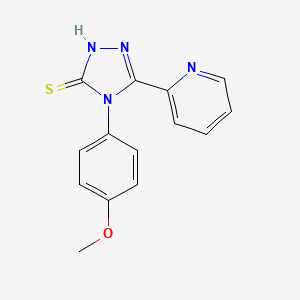
Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate” is a chemical compound with the CAS Number: 908095-31-8 . It has a molecular weight of 197.23 . It is also known as CX-516, and it is a selective positive allosteric modulator (PAM) of the AMPA subtype of glutamate receptors.
Synthesis Analysis
The synthesis of similar compounds involves the addition of benzylamine to methyl acrylate under reflux conditions, generating N,N-dimethyl-β-propanoate benzylamine. Then, under reflux with sodium methoxide, it cyclizes to form the free 1-benzyl-3-methoxycarbonyl-4-piperidone, which is then converted to the desired product with hydrochloric acid .Molecular Structure Analysis
The IUPAC name of this compound is methyl 1-cyclopropyl-4-hydroxy-1,2,5,6-tetrahydro-3-pyridinecarboxylate . The Inchi Code is 1S/C10H15NO3/c1-14-10(13)8-6-11(7-2-3-7)5-4-9(8)12/h7-8H,2-6H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Antibacterial Agents Synthesis : A study by Bouzard et al. (1992) explored the synthesis of fluoronaphthyridines, including derivatives with the 1-cyclopropyl appendage, demonstrating their potential as antibacterial agents. This research highlighted the significant in vitro and in vivo antibacterial activities of these compounds (Bouzard et al., 1992).
Role in Antimicrobial Synthesis : Further, Miyamoto et al. (1995) synthesized a series of 1-cyclopropyl-6-fluoro-1, 4-dihydro-5-methyl-4-oxo-3-quinoline carboxylic acids, which demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae (Miyamoto et al., 1995).
Synthetic Methodologies
Enantioselective Benzylation : Wang et al. (2018) reported the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, showcasing a method beneficial for preparing biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).
Preparation of Analogs : Liu Zhe (2001) focused on preparing 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, demonstrating a multi-step synthetic process with an overall yield of 48%, emphasizing the compound's potential in various syntheses (Liu Zhe, 2001).
Functionalized Derivatives Synthesis : Brückner and Reissig (1985) elaborated on the synthesis of functionalized furan derivatives, utilizing methyl 2-siloxycyclopropanecarboxylates, including the creation of methyl tetrahydrofuran-3-carboxylates and their oxo analogues (Brückner & Reissig, 1985).
Biological Activity Studies
- NMDA Receptor Antagonists : Dappen et al. (1991) synthesized cyclopropyl analogs related to 2-amino-5-phosphonopentanoic acid, assessing their biological activity as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. They found that the 4,5-methano-AP5 analog was a potent selective NMDA antagonist, though less potent than CGS 19755 (Dappen et al., 1991).
Structural and Stereochemical Studies
- Stereochemistry of Derivatives : Vafina et al. (2003) investigated the Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates, leading to the formation of 6- and 6,8-substituted derivatives. The study delved into the stereochemical aspects of these reactions and the transformations of the products (Vafina et al., 2003).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-14-10(13)8-6-11(7-2-3-7)5-4-9(8)12/h7-8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUYUIVHPZAXHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCC1=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate | |
CAS RN |
908095-31-8 |
Source


|
| Record name | methyl 1-cyclopropyl-4-oxo-3-piperidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one](/img/structure/B2416567.png)
![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide](/img/structure/B2416570.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416574.png)




![5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2416581.png)

![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2416583.png)
![6-ethyl-5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416584.png)
![5-(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2416587.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2416589.png)
